![molecular formula C12H8ClF3N2O B12861153 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol is a chemical compound that features a pyrimidine ring substituted with a chloromethyl group and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the pyrimidine ring.
Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alcohols), solvents like dichloromethane or ethanol, ambient or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the chloromethyl group can participate in covalent bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Chloromethyl)-2-phenylpyrimidin-4-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-(Methyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol:
2-[4-(Trifluoromethyl)phenyl]pyrimidin-4-ol: Lacks the chloromethyl group, leading to different chemical behavior and uses.
Uniqueness
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol is unique due to the presence of both the chloromethyl and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and potential for forming covalent bonds, making the compound valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H8ClF3N2O |
|---|---|
Poids moléculaire |
288.65 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H8ClF3N2O/c13-6-9-5-10(19)18-11(17-9)7-1-3-8(4-2-7)12(14,15)16/h1-5H,6H2,(H,17,18,19) |
Clé InChI |
LUNMOTXAFVUXHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12861077.png)
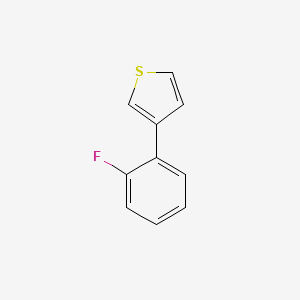
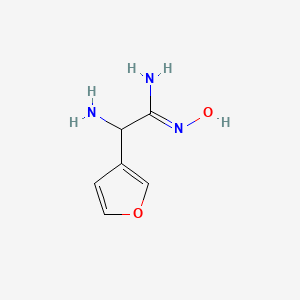
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)
![tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861100.png)
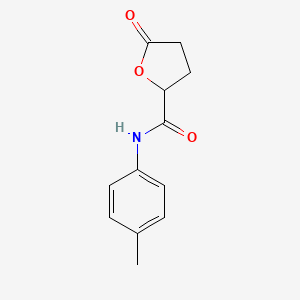

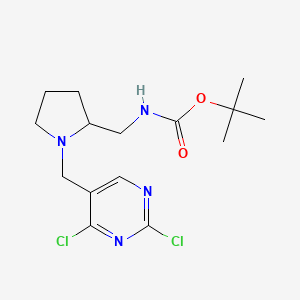
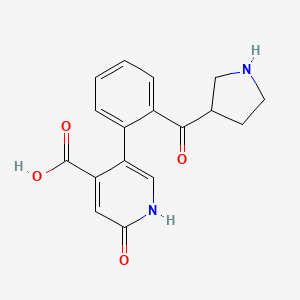



![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)
